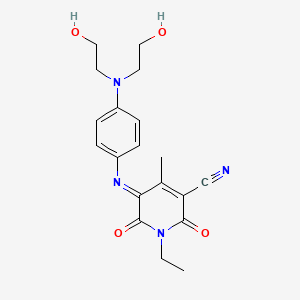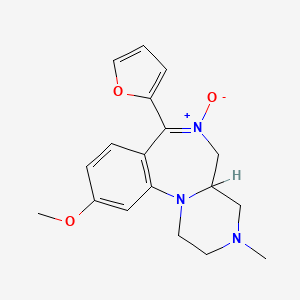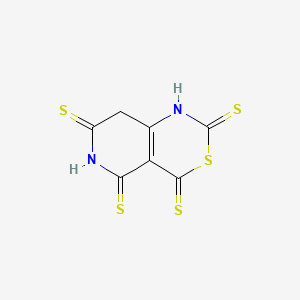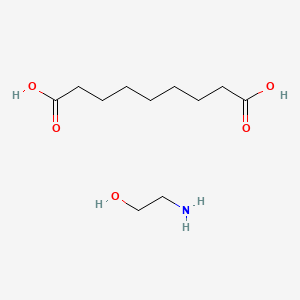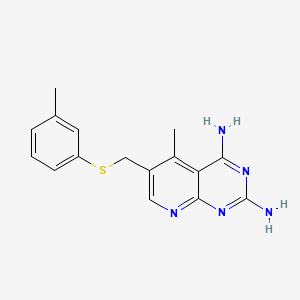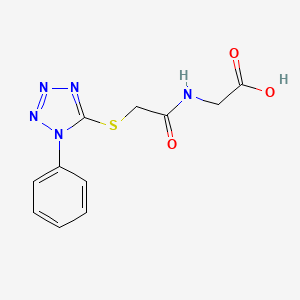
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine is a compound that features a tetrazole ring, a sulfur atom, and a glycine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The tetrazole ring is a nitrogen-rich heterocycle that exhibits unique chemical properties, making it a valuable component in many chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with glycine. . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl group and the tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted tetrazole derivatives. These products have various applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Mécanisme D'action
The mechanism of action of N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The sulfur atom can form strong interactions with metal ions, making it a valuable ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A precursor to N-(((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)glycine, known for its use in the synthesis of various organic compounds.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents, used in medicinal chemistry and material science.
Uniqueness
This compound is unique due to its combination of a tetrazole ring, a sulfur atom, and a glycine moiety. This combination imparts distinct chemical properties and biological activities, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
133506-45-3 |
|---|---|
Formule moléculaire |
C11H11N5O3S |
Poids moléculaire |
293.30 g/mol |
Nom IUPAC |
2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]acetic acid |
InChI |
InChI=1S/C11H11N5O3S/c17-9(12-6-10(18)19)7-20-11-13-14-15-16(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,17)(H,18,19) |
Clé InChI |
JFWAUHPDWGYCOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





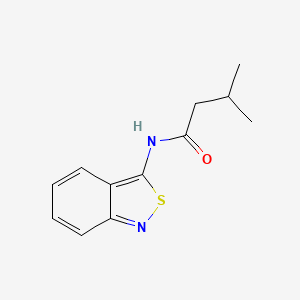
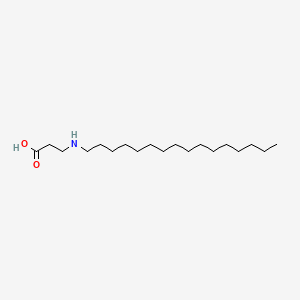
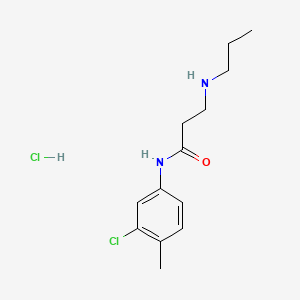
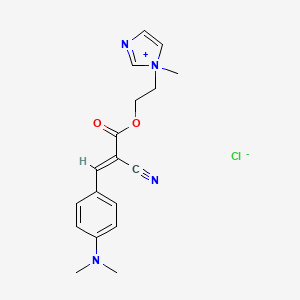
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)
